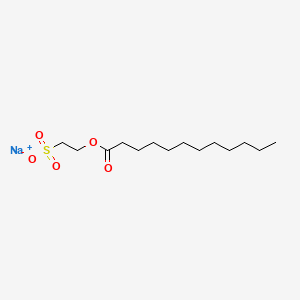
Sodium 2-(dodecanoyloxy)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(dodecanoyloxy)ethanesulfonate is an anionic surfactant known for its amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This compound is commonly used in various industrial and research applications due to its ability to lower surface tension and form micelles, which are aggregates of surfactant molecules that can solubilize oils and dirt in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-(dodecanoyloxy)ethanesulfonate is typically synthesized through the esterification of isethionic acid (2-hydroxyethanesulfonic acid) with dodecanoic acid (lauric acid), followed by neutralization with sodium hydroxide . The reaction conditions generally involve:
Esterification: This step requires an acidic catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Neutralization: The esterified product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction is typically carried out in batch reactors, and the product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(dodecanoyloxy)ethanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and isethionic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common in practical applications.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where the sulfonate is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and isethionic acid.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Products where the sulfonate group is replaced by the nucleophile.
Scientific Research Applications
Sodium 2-(dodecanoyloxy)ethanesulfonate finds applications in various fields due to its surfactant properties:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and emulsifiers.
Mechanism of Action
The primary mechanism of action of sodium 2-(dodecanoyloxy)ethanesulfonate is through its ability to lower surface tension and form micelles. The hydrophobic dodecanoyl group interacts with oils and dirt, while the hydrophilic sulfonate group interacts with water, allowing for effective cleansing and solubilization. This amphiphilic nature enables the compound to disrupt lipid membranes, making it useful in biological applications such as cell lysis.
Comparison with Similar Compounds
Sodium 2-(dodecanoyloxy)ethanesulfonate is often compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): Similar in its surfactant properties but differs in its molecular structure.
Sodium lauryl ether sulfate (SLES): Another common surfactant with a similar hydrophobic tail but different hydrophilic head group.
Sodium lauroyl sarcosinate: Used in personal care products, offering milder surfactant properties compared to this compound.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its mildness and effectiveness in both industrial and research settings .
Properties
CAS No. |
7381-01-3 |
|---|---|
Molecular Formula |
C14H28NaO5S |
Molecular Weight |
331.43 g/mol |
IUPAC Name |
sodium;2-dodecanoyloxyethanesulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18); |
InChI Key |
ASWMWKKTSMFBCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
7381-01-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















